molecular formula C11H9NO2 B186879 1-allyl-1H-indole-2,3-dione CAS No. 830-74-0

1-allyl-1H-indole-2,3-dione

Cat. No. B186879
Key on ui cas rn: 830-74-0
M. Wt: 187.19 g/mol
InChI Key: ZWNYDPBLEDGGQD-UHFFFAOYSA-N
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Patent
US07868181B2

Procedure details

Isatin (10.102 g, 68.7 mmol) was dissolved in 100 mL dry DMF, and Cs2CO3 (24.609 g, 75.5 mmol) was added. To the resulting purple-brown suspension was added allyl bromide (7.2 mL, 83 mmol) and the reaction was stirred at room temperature for 16 h. The resulting cloudy orange-brown mixture was concentrated in vacuo, and the residue was partitioned between EtOAc (160 mL) and water (80 mL). The layers were separated, and the aqueous layer was extracted with additional EtOAc (2×80 mL). The combined organic phases were dried over Na2SO4, filtered, and concentrated in vacuo. To the residue was added 300 mL hexanes. The mixture was heated to 70° C. with a water bath, and EtOAc was added until the compound went into solution (approx. 80 mL EtOAc). A small amount of insoluble red material was removed, and then the solution was allowed to cool. The resulting red crystals were filtered, washed with 3×30 mL hexanes, and then dried under vacuum to provide the title compound (11.740 g, 91%). 1H NMR (600 MHz, CHLOROFORM-D) δ ppm 4.36 (d, J=5.6 Hz, 2H), 5.26-5.34 (m, 2H), 5.78-5.88 (m, 1H), 6.88 (d, J=7.9 Hz, 1H), 7.11 (t, J=7.6 Hz, 1H), 7.56 (td, J=7.8, 1.3 Hz, 1H), 7.61 (d, J=7.4 Hz, 1H). MS (ESI) (M+H)+=188.
Quantity
10.102 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
24.609 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].C([O-])([O-])=O.[Cs+].[Cs+].[CH2:18](Br)[CH:19]=[CH2:20]>CN(C=O)C>[CH2:20]([N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3])[CH:19]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.102 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
24.609 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting cloudy orange-brown mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (160 mL) and water (80 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional EtOAc (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added 300 mL hexanes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 70° C. with a water bath
ADDITION
Type
ADDITION
Details
EtOAc was added until the compound
CUSTOM
Type
CUSTOM
Details
A small amount of insoluble red material was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resulting red crystals were filtered
WASH
Type
WASH
Details
washed with 3×30 mL hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)N1C(C(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.74 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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